![molecular formula C22H27N3O5S B4137185 N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B4137185.png)
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
描述
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as ATB-346, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound is a nonsteroidal anti-inflammatory drug (NSAID) that has been designed to reduce the gastrointestinal side effects associated with traditional NSAIDs.
作用机制
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Unlike traditional NSAIDs, which inhibit both COX-1 and COX-2, N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide selectively targets COX-2, which is the main enzyme responsible for inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has a significantly reduced risk of causing gastrointestinal side effects compared to traditional NSAIDs. This is due to the fact that the compound is designed to release hydrogen sulfide (H2S) in the gut, which has been shown to have protective effects on the gastrointestinal tract.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is its reduced risk of causing gastrointestinal side effects, which makes it a more attractive option than traditional NSAIDs for the treatment of inflammatory conditions. However, one limitation of the compound is that it has not yet been approved for clinical use and therefore cannot be used in human studies.
未来方向
There are several potential future directions for the development of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide. One area of research is the investigation of the compound's potential in the treatment of chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of research is the development of new drug delivery systems for N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, which could improve its efficacy and reduce the risk of side effects. Finally, there is also potential for the development of new compounds that are based on the structure of N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, which could have improved pharmacological properties.
科学研究应用
N-(4-acetylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been extensively studied in preclinical models for its anti-inflammatory and analgesic properties. The compound has been shown to be effective in reducing inflammation and pain in models of arthritis, inflammatory bowel disease, and neuropathic pain.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-28-18-12-16(13-19(29-6-2)20(18)30-7-3)21(27)24-25-22(31)23-17-10-8-15(9-11-17)14(4)26/h8-13H,5-7H2,1-4H3,(H,24,27)(H2,23,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUZUCVJFRINTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NC2=CC=C(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。